Orphenadrine N-oxide

Vue d'ensemble

Description

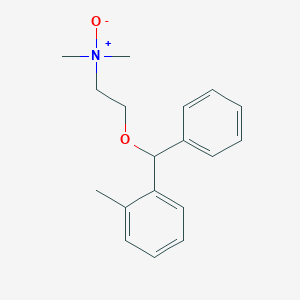

Orphenadrine N-oxide is a chemical compound with the molecular formula C18H23NO2 . It is an impurity of Orphenadrine, which is a skeletal muscle relaxant . It acts in the central nervous system to produce its muscle relaxant effects .

Molecular Structure Analysis

The molecular structure of Orphenadrine N-oxide consists of a total of 45 bonds, including 22 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 positively charged N, 1 quaternary N, and 1 ether(s) (aliphatic) .Applications De Recherche Scientifique

Bioequivalence Studies

Orphenadrine N-oxide can be used in bioequivalence studies to investigate the relative bioavailability between different drug preparations. For example, a study conducted to compare a fixed dose paracetamol/orphenadrine combination test preparation with a reference preparation in healthy volunteers for marketing authorization in Malaysia .

Analytical Method Development

It can be utilized for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of Orphenadrine .

Pharmacokinetics Research

Research into the pharmacokinetics of Orphenadrine, including its absorption, biotransformation, and metabolite formation such as N-demethyl orphenadrine and N,N-didemethyl orphenadrine, can be an important application of Orphenadrine N-oxide .

Muscle Spasm Treatment Studies

Orphenadrine is known for its use in treating painful muscle spasms. Studies involving Orphenadrine N-oxide could focus on its efficacy and mechanism of action in treating muscle cramps and spasms in various conditions .

Mécanisme D'action

Target of Action

Orphenadrine N-oxide primarily targets Histamine H1 receptors and NMDA receptors . These receptors play a crucial role in the central nervous system, influencing various physiological processes.

Mode of Action

Orphenadrine N-oxide interacts with its targets by binding and inhibiting both Histamine H1 receptors and NMDA receptors . This interaction results in the restoration of physiological equilibrium and has a favorable effect on the rigidity and tremor of Parkinson’s disease and Parkinsonian syndromes .

Biochemical Pathways

It is known that the compound plays a strategic role in the metabolism of microorganisms in natural environments and in host-pathogen interactions .

Pharmacokinetics

Orphenadrine N-oxide is readily absorbed from the gastrointestinal tract and takes up to 1 hour to exert an effect after oral administration . It has a half-life of approximately 14 hours and undergoes biotransformation in the liver to the pharmacologically active metabolites N-demethyl orphenadrine and N,N-didemethyl orphenadrine . The compound’s ADME properties significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of Orphenadrine N-oxide’s action are primarily observed in its ability to relieve discomfort associated with acute painful musculoskeletal conditions . It is also used to treat muscle pain and to help with motor control in Parkinson’s disease .

Action Environment

The action, efficacy, and stability of Orphenadrine N-oxide can be influenced by various environmental factors. For instance, the compound’s bioavailability and action can be affected by the fasted condition of the patient . More research is needed to fully understand the influence of environmental factors on the action of Orphenadrine N-oxide.

Safety and Hazards

Orphenadrine, the parent compound, may cause a serious type of allergic reaction called anaphylaxis . It is contraindicated in patients with glaucoma, myasthenia gravis, sphincter relaxation disorders, digestive problems such as peptic ulcers, bowel obstruction, or with enlarged prostate, bladder disorders .

Orientations Futures

Propriétés

IUPAC Name |

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-15-9-7-8-12-17(15)18(16-10-5-4-6-11-16)21-14-13-19(2,3)20/h4-12,18H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSSICJSZNPVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951815 | |

| Record name | N,N-Dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Orphenadrine N-oxide | |

CAS RN |

29215-00-7 | |

| Record name | Orphenadrine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029215007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

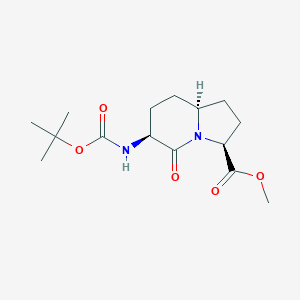

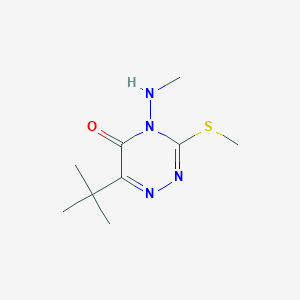

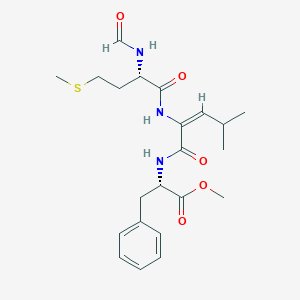

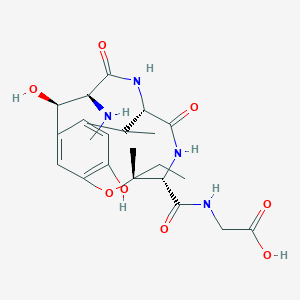

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Orphenadrine N-oxide in the metabolism of Orphenadrine citrate?

A: Orphenadrine N-oxide is one of the eight metabolites identified in the urine of healthy volunteers after the administration of Orphenadrine citrate []. It constitutes a minor metabolic pathway, representing approximately 4.6% of the administered dose of Orphenadrine citrate []. This suggests that the N-oxidation of Orphenadrine is a relatively minor pathway in the overall biotransformation of the drug.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B139467.png)